(4-(Decyloxy)phenyl)(phenyl)methanone
CAS No.:
Cat. No.: VC13753250
Molecular Formula: C23H30O2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30O2 |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (4-decoxyphenyl)-phenylmethanone |
| Standard InChI | InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-12-19-25-22-17-15-21(16-18-22)23(24)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3 |
| Standard InChI Key | HQUPVZXXKOHWPK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
(4-(Decyloxy)phenyl)(phenyl)methanone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by a ketone group attached to two phenyl rings, one of which is further substituted with a decyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of (4-(Decyloxy)phenyl)(phenyl)methanone typically involves the reaction of a decyloxy-substituted benzene derivative with a benzoyl chloride or a similar reagent in the presence of a catalyst. This process can be achieved through Friedel-Crafts acylation, a common method for introducing a carbonyl group into an aromatic ring.
Example Synthesis Route
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Starting Materials: Decyloxybenzene and benzoyl chloride.
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Catalyst: Aluminum chloride (AlCl3) or a similar Lewis acid.
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Solvent: Dichloromethane or a similar organic solvent.
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Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Applications and Potential Uses
While specific applications of (4-(Decyloxy)phenyl)(phenyl)methanone are not widely documented, compounds within the benzophenone class are often used in various fields such as:
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Photography: As sensitizers in photographic films.
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Pharmaceuticals: As intermediates in the synthesis of certain drugs.
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Materials Science: In the development of polymers and other materials.
Spectroscopic and Analytical Data
Spectroscopic analysis, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), is crucial for confirming the structure of (4-(Decyloxy)phenyl)(phenyl)methanone.
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1H NMR: Expected to show signals corresponding to the aromatic protons and the methylene protons of the decyloxy chain.
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13C NMR: Will display peaks for the carbonyl carbon, aromatic carbons, and the methylene carbons of the decyloxy group.
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IR Spectroscopy: Should exhibit a strong absorption band for the carbonyl group (around 1650-1700 cm^-1).
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